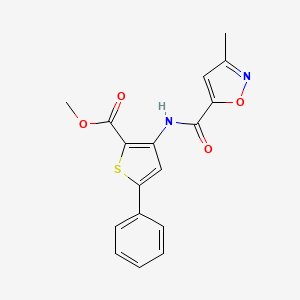
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a methylisoxazole and a phenylthiophene moiety. Its multifaceted applications range from drug synthesis to material science, promising groundbreaking discoveries and advancements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate typically involves the coupling of 3-methylisoxazole-5-carboxylic acid with a suitable thiophene derivative. The reaction is usually carried out in the presence of coupling agents such as EDC.HCl and HOBT in dichloromethane (DCM) with triethylamine (TEA) as a base . The reaction mixture is stirred at room temperature overnight to ensure complete coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as flash column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylisoxazole: Known for its biological activities and used in the synthesis of various pharmaceuticals.
5-Phenyloxazole: Exhibits similar reactivity and is used in medicinal chemistry.
3-Phenyl-1,2,4-oxadiazole: Another heterocyclic compound with significant biological activities.
Uniqueness
Methyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate stands out due to its combination of a methylisoxazole and a phenylthiophene moiety, which imparts unique chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propriétés
IUPAC Name |
methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-10-8-13(23-19-10)16(20)18-12-9-14(11-6-4-3-5-7-11)24-15(12)17(21)22-2/h3-9H,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZDKEYCHLZEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














